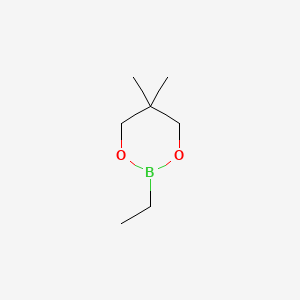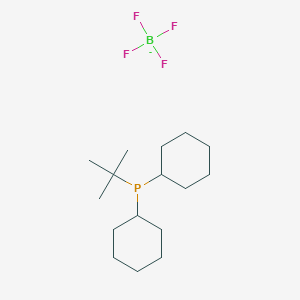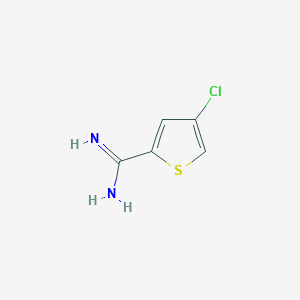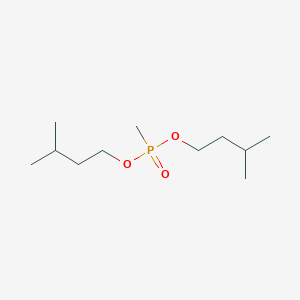
5-(Benzyloxy)-2-bromopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-bromopyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-bromopyrimidine typically involves the bromination of 5-(benzyloxy)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(Benzyloxy)-2-bromopyrimidine can be replaced by various nucleophiles, such as amines or thiols, to form substituted pyrimidines.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized products such as benzaldehyde or benzoic acid.
- Reduced products like benzyl-substituted pyrimidines.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-2-bromopyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its ability to undergo substitution reactions makes it a versatile scaffold for drug design .
Industry: The compound finds applications in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties are leveraged to enhance the performance of these materials .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-bromopyrimidine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the bromine atom can participate in halogen bonding, influencing binding affinity and specificity .
Comparison with Similar Compounds
5-(Benzyloxy)-2-chloropyrimidine: Similar structure but with a chlorine atom instead of bromine.
5-(Benzyloxy)-2-fluoropyrimidine: Contains a fluorine atom, offering different electronic properties.
5-(Benzyloxy)-2-iodopyrimidine: Iodine substitution provides unique reactivity due to its larger atomic size.
Uniqueness: 5-(Benzyloxy)-2-bromopyrimidine is unique due to the specific electronic and steric effects imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for a balance between reactivity and stability, making this compound particularly useful in various synthetic applications .
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-bromo-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C11H9BrN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
WTCQOVMJLJMLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)



![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)


![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)
